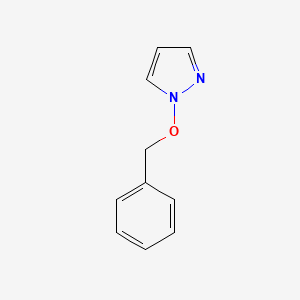
1H-pyrazole, 1-(phénylméthoxy)-
Vue d'ensemble
Description
Applications De Recherche Scientifique
1-(Benzyloxy)-1H-pyrazole : Applications de recherche scientifique
Voici un résumé de certaines applications des composés pyrazoliques qui peuvent être liés au 1-(Benzyloxy)-1H-pyrazole :
Ligand pour les complexes hétéroléptiques d’iridium(III) : Les pyrazoles peuvent agir comme ligands cyclométallés dans la préparation de nouveaux complexes hétéroléptiques d’iridium(III), qui ont des applications potentielles dans les diodes électroluminescentes organiques (OLED) et autres dispositifs électroniques .
Synthèse de molécules organiques complexes : Ils sont utilisés dans la synthèse de molécules organiques complexes comme les quinoléines et les dérivés anthracényliques, qui ont diverses applications en chimie médicinale et en science des matériaux .
Catalyseurs dans les réactions chimiques : Les pyrazoles peuvent être impliqués comme catalyseurs dans les réactions chimiques, améliorant l’efficacité et la sélectivité des procédés synthétiques .
Orientations Futures
Pyrazole derivatives, including “1H-Pyrazole, 1-(phenylmethoxy)-”, have been gaining interest in various research fields. They have been used in the construction of fluorescent sensing materials, detection and removal of metal ions, and development of biosensing systems . Future research may focus on harnessing these properties for various applications .
Mécanisme D'action
Target of Action
Pyrazole derivatives have been known to interact with a variety of biological targets, contributing to their wide range of pharmacological activities .
Mode of Action
It is known that the pyrazole ring is a crucial component in many bioactive compounds, suggesting that it may interact with its targets through a variety of mechanisms .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Pyrazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
1H-Pyrazole, 1-(phenylmethoxy)- plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. By inhibiting these enzymes, 1H-Pyrazole, 1-(phenylmethoxy)- can modulate the production of inflammatory mediators, thereby reducing inflammation. Additionally, this compound has been shown to interact with various receptors, including G-protein coupled receptors (GPCRs), which play a key role in cell signaling pathways .
Cellular Effects
The effects of 1H-Pyrazole, 1-(phenylmethoxy)- on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 1H-Pyrazole, 1-(phenylmethoxy)- can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter the expression of genes associated with inflammation, cell cycle regulation, and apoptosis, thereby affecting cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrazole, 1-(phenylmethoxy)- involves its interaction with various biomolecules. This compound can bind to specific enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For example, 1H-Pyrazole, 1-(phenylmethoxy)- can inhibit the activity of COX and LOX enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to pro-inflammatory mediators. Additionally, this compound can interact with GPCRs, leading to the activation of downstream signaling pathways that regulate gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrazole, 1-(phenylmethoxy)- can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions. Long-term studies have shown that prolonged exposure to 1H-Pyrazole, 1-(phenylmethoxy)- can lead to sustained inhibition of inflammatory pathways and modulation of gene expression, resulting in long-lasting effects on cellular function .
Dosage Effects in Animal Models
The effects of 1H-Pyrazole, 1-(phenylmethoxy)- vary with different dosages in animal models. At low doses, this compound can effectively inhibit inflammatory responses without causing significant adverse effects. At higher doses, 1H-Pyrazole, 1-(phenylmethoxy)- can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy in reducing inflammation plateaus at a certain dosage, beyond which no additional benefits are observed .
Metabolic Pathways
1H-Pyrazole, 1-(phenylmethoxy)- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can either be excreted or further processed by other metabolic pathways. The interaction of 1H-Pyrazole, 1-(phenylmethoxy)- with metabolic enzymes can influence the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of 1H-Pyrazole, 1-(phenylmethoxy)- within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters (OATs) and organic cation transporters (OCTs), which facilitate its uptake and distribution within cells. Additionally, binding proteins such as albumin can bind to 1H-Pyrazole, 1-(phenylmethoxy)-, affecting its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of 1H-Pyrazole, 1-(phenylmethoxy)- is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences. The localization of 1H-Pyrazole, 1-(phenylmethoxy)- within subcellular compartments can affect its activity and function, as it can interact with different biomolecules in these environments .
Propriétés
IUPAC Name |
1-phenylmethoxypyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-5-10(6-3-1)9-13-12-8-4-7-11-12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEPQBYKPDAGIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434833 | |
| Record name | 1H-Pyrazole, 1-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100159-47-5 | |
| Record name | 1H-Pyrazole, 1-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


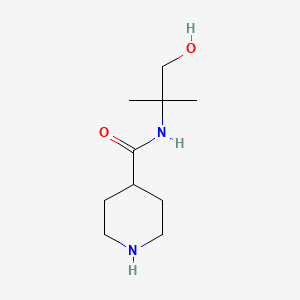

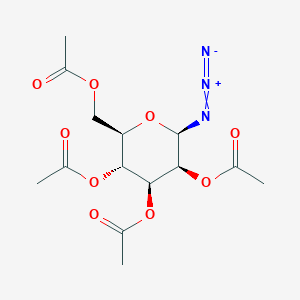
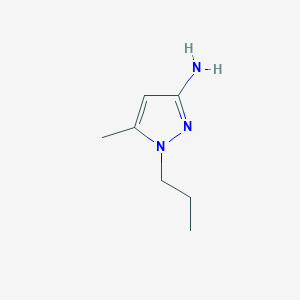
![N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1312971.png)
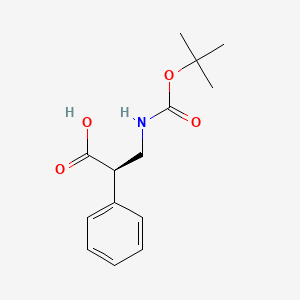
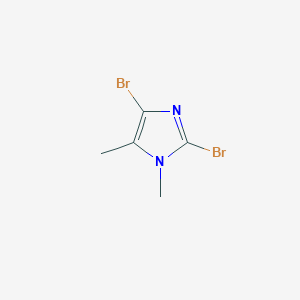
![4-[(2-Methoxy-5-methylphenyl)sulfonyl]piperazin-1-ium](/img/structure/B1312990.png)





